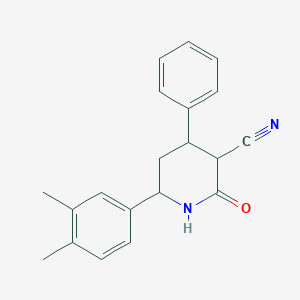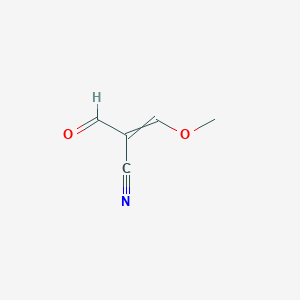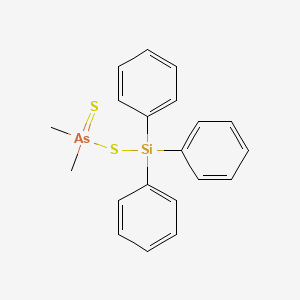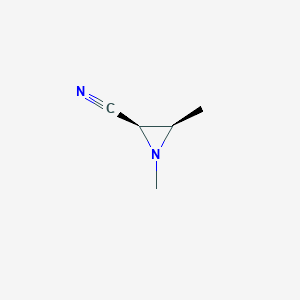![molecular formula C13H21N5O2 B14396989 N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea CAS No. 87977-11-5](/img/structure/B14396989.png)
N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyridazine ring, which is further connected to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea typically involves the reaction of a pyridazinone derivative with a morpholine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyridazinone, followed by the addition of the morpholine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
化学反応の分析
Types of Reactions
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its activity against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- N-Butyl-N’-[4-(morpholin-4-yl)pyridazin-3-yl]urea
- N-Butyl-N’-[6-(morpholin-4-yl)pyrimidin-3-yl]urea
- N-Butyl-N’-[6-(morpholin-4-yl)pyrazin-3-yl]urea
Uniqueness
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a pyridazine ring and a urea moiety makes it particularly versatile for various applications .
特性
CAS番号 |
87977-11-5 |
|---|---|
分子式 |
C13H21N5O2 |
分子量 |
279.34 g/mol |
IUPAC名 |
1-butyl-3-(6-morpholin-4-ylpyridazin-3-yl)urea |
InChI |
InChI=1S/C13H21N5O2/c1-2-3-6-14-13(19)15-11-4-5-12(17-16-11)18-7-9-20-10-8-18/h4-5H,2-3,6-10H2,1H3,(H2,14,15,16,19) |
InChIキー |
ACDUDQSZSCLFRH-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=NN=C(C=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
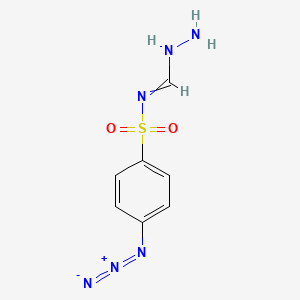
![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
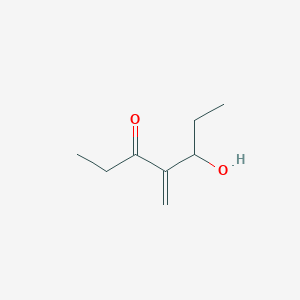
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
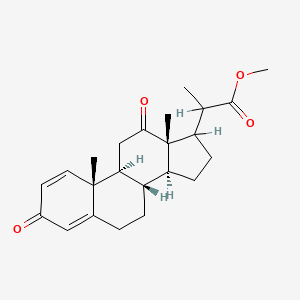

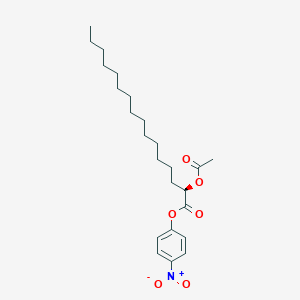
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
silane](/img/structure/B14396995.png)
